molecular formula C21H22ClF3N2O3S B11332577 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11332577
M. Wt: 474.9 g/mol
InChI Key: XPPBFBZFJRBNIL-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a piperidine ring, a carboxamide group, and distinct substituents such as chloro, trifluoromethyl, and methanesulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving its molecular targets.

    Medicine: This compound has potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and applications

Properties

Molecular Formula

C21H22ClF3N2O3S

Molecular Weight

474.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H22ClF3N2O3S/c1-14-2-4-15(5-3-14)13-31(29,30)27-10-8-16(9-11-27)20(28)26-19-12-17(21(23,24)25)6-7-18(19)22/h2-7,12,16H,8-11,13H2,1H3,(H,26,28)

InChI Key

XPPBFBZFJRBNIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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